molecular formula C6H7ClF2N2 B1322537 (2,3-Difluorophenyl)hydrazine hydrochloride CAS No. 60481-38-1

(2,3-Difluorophenyl)hydrazine hydrochloride

Cat. No.: B1322537
CAS No.: 60481-38-1
M. Wt: 180.58 g/mol
InChI Key: SDFAWGYUVRQFQZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Difluorophenyl)hydrazine hydrochloride typically involves the reaction of 2,3-difluoroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

C6H3F2NH2+N2H4H2OC6H3F2NHNH2HCl+H2OC_6H_3F_2NH_2 + N_2H_4 \cdot H_2O \rightarrow C_6H_3F_2NHNH_2 \cdot HCl + H_2O C6​H3​F2​NH2​+N2​H4​⋅H2​O→C6​H3​F2​NHNH2​⋅HCl+H2​O

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

(2,3-Difluorophenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azobenzenes or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazones or other reduced products.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include azobenzenes, hydrazones, and substituted phenylhydrazines. These products have various applications in chemical synthesis and research .

Scientific Research Applications

(2,3-Difluorophenyl)hydrazine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2,3-Difluorophenyl)hydrazine hydrochloride involves its interaction with molecular targets through its reactive hydrazine group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The fluorine atoms in the compound also contribute to its reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-Difluorophenyl)hydrazine hydrochloride is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

(2,3-difluorophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2.ClH/c7-4-2-1-3-5(10-9)6(4)8;/h1-3,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFAWGYUVRQFQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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